molecular formula C10H12ClNO2 B6604463 (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride CAS No. 2708342-25-8

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride

Cat. No.: B6604463
CAS No.: 2708342-25-8
M. Wt: 213.66 g/mol
InChI Key: UPXNRPUNHLFSSX-FVGYRXGTSA-N
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Description

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is a chiral amino acid derivative. It is a compound of interest due to its potential applications in medicinal chemistry and organic synthesis. The compound features an indene ring system, which is a fused bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group and a carboxylic acid group makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of indene derivatives. The process typically starts with the preparation of an indene precursor, which is then subjected to catalytic hydrogenation in the presence of a chiral catalyst to obtain the desired chiral amino acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. The use of efficient chiral catalysts and optimized reaction conditions is crucial to achieve high yields and enantiomeric purity. The process may also include steps for the purification and isolation of the final product to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oximes or nitro derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oximes, nitro derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The indene ring system may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

    2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indene ring system and may have similar chemical reactivity but different functional groups.

Uniqueness: (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and carboxylic acid functional groups. This combination of features makes it a valuable intermediate for the synthesis of chiral molecules and pharmaceuticals.

Properties

IUPAC Name

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3,9H,4-5,11H2,(H,12,13);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXNRPUNHLFSSX-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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